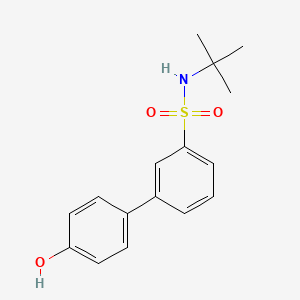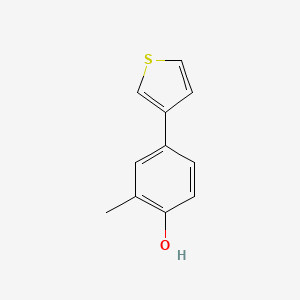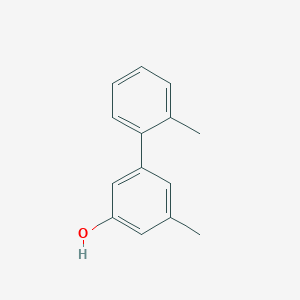
5-(3-Aminophenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminophenyl)-2-methylphenol, also known as 5-APM, is a versatile organic compound with a range of applications in scientific research. It is a white crystalline solid with a melting point of 104-106°C and a molecular weight of 167.2 g/mol. 5-APM can be synthesized in laboratory by a variety of methods and can be used in a variety of biochemical and physiological experiments.
科学的研究の応用
5-(3-Aminophenyl)-2-methylphenol, 95% has a range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of drugs and other compounds, and as a fluorescent dye in biological imaging. It is also used to study the structure and function of proteins, as well as to study the interaction between proteins and other molecules. 5-(3-Aminophenyl)-2-methylphenol, 95% has been used in a variety of biochemical and physiological experiments, including the study of enzyme kinetics, enzyme inhibition, and drug metabolism.
作用機序
The mechanism of action of 5-(3-Aminophenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, as well as an inhibitor of drug metabolism. It is also believed to act as an antioxidant, protecting cells from oxidative damage. In addition, it has been shown to interact with proteins and other molecules, suggesting that it may play a role in regulating protein function.
Biochemical and Physiological Effects
5-(3-Aminophenyl)-2-methylphenol, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. It has also been shown to inhibit the activity of enzymes involved in oxidative stress, suggesting that it may have antioxidant properties. In addition, it has been shown to interact with proteins, suggesting that it may play a role in regulating protein function.
実験室実験の利点と制限
The use of 5-(3-Aminophenyl)-2-methylphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of biochemical and physiological experiments. Another advantage is that it is relatively stable and has a low toxicity. However, there are a number of limitations to its use, including its relatively low solubility in water and its potential to interact with proteins and other molecules.
将来の方向性
There are a number of potential future directions for research on 5-(3-Aminophenyl)-2-methylphenol, 95%. One potential direction is to further investigate its mechanism of action and its potential to interact with proteins and other molecules. Another potential direction is to further explore its potential to act as an inhibitor of enzymes involved in drug metabolism and oxidative stress. Additionally, further research could be done to explore its potential to act as an antioxidant and to study its potential applications in medicine. Finally, further research could be done to explore its potential to act as a fluorescent dye in biological imaging.
合成法
5-(3-Aminophenyl)-2-methylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Fischer indole synthesis. The most commonly used method is the Williamson ether synthesis, which involves reacting a phenol with an alkyl halide in the presence of a base such as potassium hydroxide or sodium hydroxide. The Knoevenagel condensation involves reacting a carbonyl compound with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The Fischer indole synthesis involves reacting an aryl halide with an amine in the presence of a base such as sodium hydroxide or potassium hydroxide.
特性
IUPAC Name |
5-(3-aminophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYZKLIVYFZNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683674 |
Source


|
| Record name | 3'-Amino-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261966-67-9 |
Source


|
| Record name | 3'-Amino-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370724.png)



![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)








